The synthesis of YD277 involved the modification of the ML264 structure to enhance its efficacy. Researchers synthesized a series of derivatives from ML264, ultimately identifying YD277 as the most potent compound among 24 tested derivatives. The synthesis process included various organic reactions tailored to optimize the compound's interaction with cellular targets associated with cancer progression .
YD277 has demonstrated specific chemical interactions within biological systems that lead to its anticancer effects. Notably, it induces G1 cell cycle arrest and promotes apoptosis in triple-negative breast cancer cells through mechanisms independent of KLF5 inhibition.
The mechanism by which YD277 exerts its effects involves multiple pathways:
While specific physical and chemical properties of YD277 are not extensively documented in the literature, general characteristics expected from small organic molecules include:
Further studies are required to fully characterize the physical properties such as melting point, boiling point, and solubility coefficients.
YD277 has significant potential applications in scientific research, particularly in oncology:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3